7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Catalog No.
S11527142
CAS No.
M.F
C17H15NO2S
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-...

Product Name

7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

IUPAC Name

7,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C17H15NO2S/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20)

InChI Key

BWTOIVHFIZIYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O)C

7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a complex organic compound characterized by its quinoline structure, which consists of a bicyclic aromatic system containing nitrogen. The compound features a carboxylic acid functional group at the 4-position and two methyl groups at the 7 and 8 positions of the quinoline ring. Additionally, it has a thiophene substituent at the 2-position, contributing to its unique properties and potential biological activities.

The chemical reactivity of 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: It can undergo amidation to form amides with amines.
  • Reduction: The quinoline moiety can be reduced under specific conditions, potentially yielding dihydroquinoline derivatives.
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Research indicates that compounds similar to 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid exhibit various biological activities, including:

  • Anticancer Properties: Some derivatives have shown efficacy against different cancer cell lines.
  • Antimicrobial Activity: Compounds in this class may possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Certain analogs have demonstrated potential in reducing inflammation.

These activities suggest that this compound could be a candidate for further pharmacological studies.

The synthesis of 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves several steps:

  • Formation of the Quinoline Core: This is often achieved through a cyclization reaction involving an appropriate precursor such as an aniline derivative and a carbonyl compound.
  • Introduction of Methyl Groups: Methylation reactions can introduce methyl groups at the 7 and 8 positions using reagents like dimethyl sulfate or methyl iodide.
  • Thiophene Substitution: The thiophene ring can be introduced via electrophilic substitution or coupling reactions with thiophene derivatives.
  • Carboxylation: The final step involves converting an appropriate precursor into the carboxylic acid functional group, often through oxidation or hydrolysis.

7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new anticancer or antimicrobial agents.
  • Material Science: Its unique structure may be useful in designing new materials with specific electronic or optical properties.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis.

Interaction studies involving 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid focus on its binding affinity and activity against biological targets such as enzymes or receptors. Preliminary studies may include:

  • Molecular Docking Studies: To predict how well the compound binds to specific proteins associated with diseases.
  • In Vitro Assays: To evaluate its biological activity against various cell lines and its mechanism of action.

These studies are crucial for understanding the therapeutic potential of the compound.

Several compounds share structural similarities with 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, including:

Compound NameStructural FeaturesUnique Aspects
2-Methylquinoline-4-carboxylic acidQuinoline core with a single methyl groupSimpler structure; fewer substituents
2,6-Dimethylquinoline-4-carboxylic acidQuinoline core with two methyl groupsDifferent methyl positioning
2-Methylquinoline-5-carboxylic acidQuinoline core with a methyl group at the 2-positionVariability in carboxylic position
2,4-Dimethylquinoline-7-carboxylic acidQuinoline core with two methyl groupsDifferent substitution patterns
2,5,7-Trimethylquinoline-4-carboxylic acidQuinoline core with three methyl groupsIncreased steric hindrance due to multiple substituents

The uniqueness of 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid lies in its specific arrangement of methyl groups and the presence of the thiophene ring, which may enhance its biological activity compared to these similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

297.08234989 g/mol

Monoisotopic Mass

297.08234989 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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